
1-(But-1-en-2-yl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Buten-2-Yl)-4-Fluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a fluorine atom and a butenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Buten-2-Yl)-4-Fluorobenzene can be synthesized through various methods. One common approach involves the reaction of 4-fluorobenzyl chloride with 1-buten-2-yl magnesium bromide in the presence of a catalyst such as palladium. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of 1-(1-Buten-2-Yl)-4-Fluorobenzene often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Buten-2-Yl)-4-Fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.
Reduction: Formation of 4-fluorobenzyl alcohol.
Substitution: Formation of 4-methoxybenzene derivatives.
Scientific Research Applications
1-(1-Buten-2-Yl)-4-Fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Buten-2-Yl)-4-Fluorobenzene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
1-Butene: A simple alkene with similar structural features but lacks the aromatic ring and fluorine substitution.
4-Fluorotoluene: Contains a fluorine atom on the benzene ring but lacks the butenyl group.
1-(1-Buten-2-Yl)-4-Chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 1-(1-Buten-2-Yl)-4-Fluorobenzene is unique due to the combination of the butenyl group and the fluorine atom on the benzene ring. This unique structure imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
326879-12-3 |
|---|---|
Molecular Formula |
C10H11F |
Molecular Weight |
150.19 g/mol |
IUPAC Name |
1-but-1-en-2-yl-4-fluorobenzene |
InChI |
InChI=1S/C10H11F/c1-3-8(2)9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 |
InChI Key |
JXOPGWYSORRJHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydroxy-4,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12833195.png)
![Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12833198.png)
![6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12833202.png)

![(4R,4aS,6aS,8S,9S,11aR,11bS)-8,9-Dihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12833205.png)
![(1S,4S)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12833208.png)

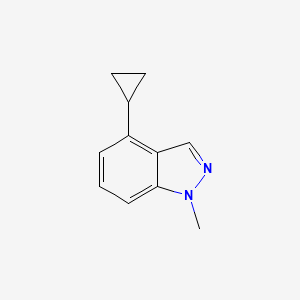
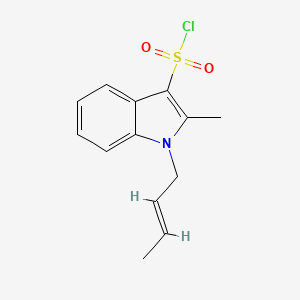
![3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12833224.png)
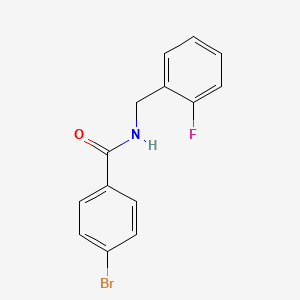
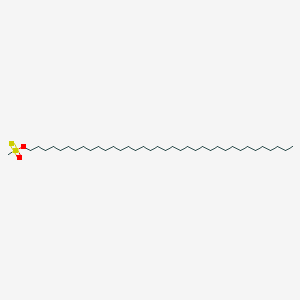
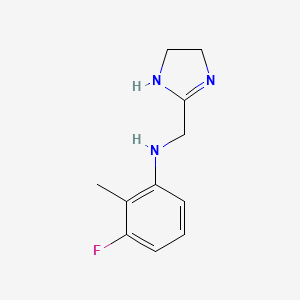
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12833261.png)
